molecular formula C5H12NO4P B1203652 Glufosinate-P CAS No. 35597-44-5

Glufosinate-P

Cat. No. B1203652
CAS RN: 35597-44-5
M. Wt: 181.13 g/mol
InChI Key: IAJOBQBIJHVGMQ-UHFFFAOYSA-N
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Description

Glufosinate-P, also known as phosphinothricin-P or L-glufosinate, is a herbicide . It is primarily absorbed by plants through their leaves and other green parts . It is used to control a wide range of weeds and grasses .


Synthesis Analysis

Glufosinate-P can be produced from glufosinate P hydrochloride salt. The process involves dissolving the salt in a mixed solvent of water and an alcohol, followed by neutralization with a base to crystallize glufosinate P free acid . Another method involves using a reversed-phase high-performance liquid chromatography (HPLC) system with a fluorescence detector after derivatization .


Molecular Structure Analysis

The molecular formula of Glufosinate-P is C5H12NO4P . It is a chiral molecule, and Glufosinate-P is the L-enantiomer, which is more herbicidally active .


Chemical Reactions Analysis

Glufosinate-P in farmland soil can be extracted with a mixed alkaline solution and further derivatized with 9-fluorenyl methyl chloroformate (FMOC) at 25 °C for 1 hour . The derivatives can then be separated and determined by high-performance liquid chromatography (HPLC) with fluorescence detection .


Physical And Chemical Properties Analysis

Glufosinate-P is a 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid . It is used as a herbicide, generally as the corresponding ammonium or sodium salts, known as glufosinate-P-ammonium and glufosinate-P-sodium, respectively .

Scientific Research Applications

Soil Analysis

Glufosinate-P is used in soil analysis to quantify its presence in farmland soil . This is achieved using a reversed-phase high-performance liquid chromatography (HPLC) system with a fluorescence detector after derivatization . The method developed has high sensitivity and can be used for the determination of Glufosinate-P residues in farmland soil .

Weed Management

Glufosinate-P is a key herbicide used to manage glyphosate-resistant weeds . It is a broad-spectrum herbicide, and transgenic glufosinate-resistant crops are available . Although its use has increased exponentially over the past decade, it often provides inconsistent performance in the field due to several factors including environmental conditions, application technology, and weed species .

Gene Expression Analysis

Glufosinate-P is used in scientific research for analyzing gene expression. It helps researchers understand how genes interact with each other and how a genetic network functions.

Studying Plant Resistance Mechanisms

Glufosinate-P is used to study plant resistance mechanisms. It helps in understanding how plants develop resistance to certain herbicides and what genetic factors contribute to this resistance.

Crop Protection Methods

Glufosinate-P is used in investigating crop protection methods. It helps in developing strategies to protect crops from pests and diseases.

Enhancing the Activity of Protoporphyrinogen Oxidase Inhibitors

Glufosinate-P enhances the activity of protoporphyrinogen oxidase inhibitors through glutamate and protoporphyrin accumulation, leading to increased levels of reactive oxygen species and lipid peroxidation . This synergism between the two herbicide modes of action can help to overcome environmental effects limiting the efficacy of glufosinate .

Herbicide for Glufosinate-tolerant Crops

Glufosinate-P is used as a herbicide for glufosinate-tolerant crops . It offers flexible application timing, allowing for postemergence weed control over the top of glufosinate-tolerant crops and for early season use in non-tolerant canola, corn, cotton, and soybean .

Mechanism of Action

Target of Action

Glufosinate-P primarily targets glutamine synthetase (GS) . GS is an enzyme that plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

Glufosinate-P acts as a potent inhibitor of GS . It mimics the natural substrate of GS, leading to the enzyme’s inhibition . This inhibition disrupts the normal functioning of the plant, leading to an accumulation of ammonia and certain metabolites of the photorespiration pathway, such as glycolate and glyoxylate . The fast herbicidal action of Glufosinate-P is triggered by reactive oxygen species (ROS), and this action is light-dependent .

Biochemical Pathways

The inhibition of GS by Glufosinate-P affects the biochemical pathways related to nitrogen metabolism . This leads to an accumulation of ammonia and metabolites of the photorespiration pathway . Additionally, it results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The disruption of these pathways leads to an imbalance between ROS generation and scavenging, causing an increase in the activity of superoxide dismutase, catalase, ascorbate peroxidase, and glutathione reductase .

Pharmacokinetics

Glufosinate-P is highly soluble in water and is rapidly degraded by microorganisms in the soil . It is non-persistent in soils but may be persistent in aquatic systems . It is also moderately toxic to mammals and considered to be a neurotoxin .

Result of Action

The result of Glufosinate-P’s action is the death of the plant . The accumulation of ammonia and the disruption of normal biochemical pathways lead to the halting of photosynthesis . This, coupled with the generation of ROS, leads to lipid peroxidation, which forms the basis for the fast action of Glufosinate-P .

Action Environment

The efficacy of Glufosinate-P is influenced by environmental conditions such as light, temperature, and humidity . Its action is light-dependent, with no visual symptoms or ROS formation in the dark . Furthermore, it is effective against a broad range of weeds, and its efficacy can be improved by applying it at specific times of the day .

Safety and Hazards

Glufosinate-P can be harmful if swallowed or in contact with skin . It is toxic if inhaled and may damage fertility . It is suspected of damaging the unborn child . Therefore, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors .

properties

IUPAC Name

(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOBQBIJHVGMQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020544
Record name Glufosinate-P
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Molecular Weight

181.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glufosinate-P

CAS RN

35597-44-5
Record name Phosphinothricin
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Record name Glufosinate-P
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Record name (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
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Record name GLUFOSINATE-P
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Synthesis routes and methods

Procedure details

Where more than one trait are introgressed into inbred sweet corn line R398D, it is preferred that the specific genes are all located at the same genomic locus in the donor, non-recurrent parent, preferably, in the case of transgenes, as part of a single DNA construct integrated into the donor's genome. Alternatively, if the genes are located at different genomic loci in the donor, non-recurrent parent, backcrossing allows to recover all of the morphological and physiological characteristics of inbred sweet corn line R398D in addition to the multiple genes in the resulting sweet corn inbred line. The genes responsible for a specific, single gene trait are generally inherited through the nucleus. Known exceptions are, e.g. the genes for male sterility, some of which are inherited cytoplasmically, but still act as single gene traits. In a preferred embodiment, a transgene to be introgressed into sweet corn inbred line R398D is integrated into the nuclear genome of the donor, non-recurrent parent. In another preferred embodiment, a transgene to be introgressed into sweet corn inbred line R398D is integrated into the plastid genome of the donor, non-recurrent parent. In a preferred embodiment, a plastid transgene comprises one gene transcribed from a single promoter or two or more genes transcribed from a single promoter. In a preferred embodiment, a transgene whose expression results or contributes to a desired trait to be transferred to sweet corn inbred line R398D comprises a virus resistance trait such as, for example, a MDMV strain B coat protein gene whose expression confers resistance to mixed infections of maize dwarf mosaic virus and maize chlorotic mottle virus in transgenic maize plants (Murry et al. Biotechnology (1993) 11:1559-64, incorporated herein by reference). In another preferred embodiment, a transgene comprises a gene encoding an insecticidal protein, such as, for example, a crystal protein of Bacillus thuringiensis or a vegetative insecticidal protein from Bacillus cereus, such as VIP3 (see for example Estruch et al. Nat Biotechnol (1997) 15:137-41, incorporated herein by reference). In a preferred embodiment, an insecticidal gene introduced into inbred sweet corn line R398D is a Cry1Ab gene or a portion thereof, for example introgressed into sweet corn inbred line R398D from a maize line comprising a Bt-11 event as described in U.S. application Ser. No. 09/042,426, incorporated herein by reference, or from a maize line comprising a 176 event as described in Koziel et al. (1993) Biotechnology 11: 194-200, incorporated herein by reference. In yet another preferred embodiment, a transgene introgressed into sweet corn inbred line R398D comprises a herbicide tolerance gene. For example, expression of an altered acetohydroxyacid synthase (AHAS) enzyme confers upon plants tolerance to various imidazolinone or sulfonamide herbicides (U.S. Pat. No. 4,761,373, incorporated herein by reference). In another preferred embodiment, a non-transgenic trait conferring tolerance to imidazolinones is introgressed into sweet corn inbred line R398D (e.g a "IT" or "IR" trait). U.S. Pat. No. 4,975,374, incorporated herein by reference, relates to plant cells and plants containing a gene encoding a mutant glutamine synthetase (GS) resistant to inhibition by herbicides that are known to inhibit GS, e.g. phosphinothricin and methionine sulfoximine. Also, expression of a Streptomyces bar gene encoding a phosphinothricin acetyl transferase in maize plants results in tolerance to the herbicide phosphinothricin or glufosinate (U.S. Pat. No. 5,489,520, incorporated herein by reference). U.S. Pat. No. 5,013,659, incorporated herein by reference, is directed to plants that express a mutant acetolactate synthase (ALS) that renders the plants resistant to inhibition by sulfonylurea herbicides. U.S. Pat. No. 5,162,602, incorporated herein by reference, discloses plants tolerant to inhibition by cyclohexanedione and aryloxyphenoxypropanoic acid herbicides. The tolerance is conferred by an altered acetyl coenzyme A carboxylase(ACCase). U.S. Pat. No. 5,554,798, incorporated herein by reference, discloses transgenic glyphosate tolerant maize plants, which tolerance is conferred by an altered 5-enolpyruvyl-3-phosphoshikimate (EPSP) synthase gene. Also, tolerance to a protoporphyrinogen oxidase inhibitor is achieved by expression of a tolerant protoporphyrinogen oxidase enzyme in plants (U.S. Pat. No. 5,767,373, incorporated herein by reference).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Glufosinate-P work as an herbicide?

A1: Glufosinate-P, the active form of the herbicide Glufosinate-ammonium, inhibits the enzyme glutamine synthetase in plants. [, ] This enzyme plays a crucial role in nitrogen metabolism by converting glutamate to glutamine. [, ] Blocking this process leads to a toxic buildup of ammonia, ultimately causing plant death. [, ]

Q2: What analytical methods are used to detect Glufosinate-P in environmental samples?

A2: Researchers have developed sensitive methods for quantifying Glufosinate-P residues in soil using reversed-phase high-performance liquid chromatography (HPLC). [] This method involves extracting the compound from the soil, derivatizing it with 9-fluorenyl methyl chloroformate (FMOC), and then analyzing it using HPLC with fluorescence detection. [] This technique allows for accurate measurement of Glufosinate-P levels in environmental matrices, aiding in monitoring its presence and potential impact.

Q3: Is there evidence of weed resistance to Glufosinate-P?

A3: Yes, studies have documented the emergence of Glufosinate-resistant Lolium multiflorum (Italian Ryegrass) populations in Japanese pear orchards. [] These resistant populations showed significantly higher survival rates after Glufosinate application compared to susceptible populations. [] This highlights the potential for weed resistance to develop against Glufosinate-P, emphasizing the need for integrated weed management strategies.

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